molecular formula C18H24N2O4 B6925764 N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide

N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide

Cat. No.: B6925764
M. Wt: 332.4 g/mol
InChI Key: SPBNXCMKZIVXJW-UHFFFAOYSA-N
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Description

N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide: is a synthetic organic compound that features a complex structure incorporating an indene moiety, a morpholine ring, and an acetamide group

Properties

IUPAC Name

N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13(21)19-10-17-11-20(7-8-23-17)18(22)12-24-16-6-5-14-3-2-4-15(14)9-16/h5-6,9,17H,2-4,7-8,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBNXCMKZIVXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)C(=O)COC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an indanone is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the indene derivative with a morpholine derivative under basic conditions.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the acetylated morpholine-indene derivative with an acetamide group. This can be achieved through a condensation reaction using reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

Medically, the compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. The acetamide group may form hydrogen bonds with target molecules, stabilizing the compound-target complex and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide
  • N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-2-yl]methyl]acetamide
  • N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]azepan-2-yl]methyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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